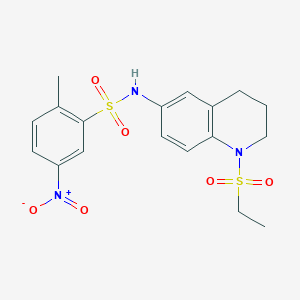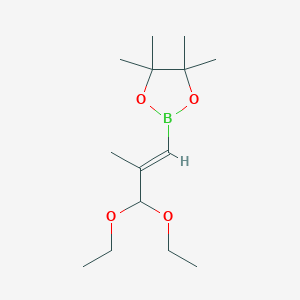
Biphenyl-4-yl-(3'-carbazol-9-yl-biphenyl-4-yl)-(4-dibenzofuran-4-yl-phenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine is a complex organic compound known for its unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine typically involves multiple steps, including:
Formation of the Dibenzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzofuran ring.
Coupling Reactions: The dibenzofuran moiety is then coupled with a phenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the Carbazole Group: The carbazole group is introduced through a similar palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves the coupling of the biphenyl groups to form the complete structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine has several scientific research applications, including:
Organic Electronics: Used in the development of OLEDs due to its excellent electron-transporting properties.
Photovoltaics: Studied for its potential use in organic solar cells.
Sensors: Utilized in the development of chemical sensors due to its unique electronic properties.
Biological Studies: Investigated for its potential interactions with biological molecules, although this area is still under exploration.
Mecanismo De Acción
The mechanism by which N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets, including:
Electron Transport: Facilitates electron transport in optoelectronic devices.
Energy Transfer: Participates in energy transfer processes in OLEDs and other devices.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-4-Dibenzofuranylphenyl)-N-(4-biphenyl)-1,1’-biphenyl-4-ylamine
- N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolylphenyl)-1,1’-biphenyl-4-ylamine
Uniqueness
N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine is unique due to its combination of dibenzofuran, carbazole, and biphenyl groups, which provide a distinct set of electronic properties. This makes it particularly suitable for applications in organic electronics where efficient electron transport and energy transfer are crucial.
Propiedades
Fórmula molecular |
C54H36N2O |
|---|---|
Peso molecular |
728.9 g/mol |
Nombre IUPAC |
N-[4-(3-carbazol-9-ylphenyl)phenyl]-N-(4-dibenzofuran-4-ylphenyl)-4-phenylaniline |
InChI |
InChI=1S/C54H36N2O/c1-2-12-37(13-3-1)38-24-30-42(31-25-38)55(44-34-28-40(29-35-44)46-19-11-20-50-49-18-6-9-23-53(49)57-54(46)50)43-32-26-39(27-33-43)41-14-10-15-45(36-41)56-51-21-7-4-16-47(51)48-17-5-8-22-52(48)56/h1-36H |
Clave InChI |
WGVOIXYRSUNFEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)C9=CC=CC1=C9OC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)

![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)



![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)

![2,4,9-Triphenylbenzo[f]isoindole-1,3-dione](/img/structure/B14134254.png)

![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)

![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)

